Isothiazole-5-carbaldehyde

Übersicht

Beschreibung

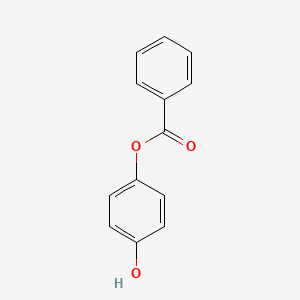

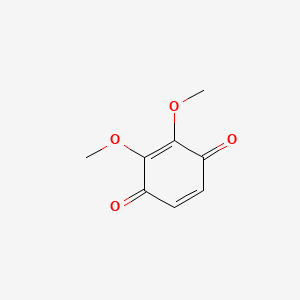

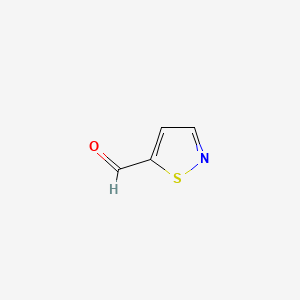

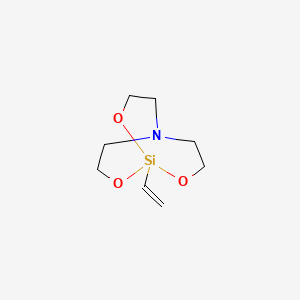

Isothiazole-5-carbaldehyde, also known as 1,2-thiazole-5-carbaldehyde, is an organic compound with the molecular formula C4H3NOS . It is a derivative of isothiazole, a five-membered sulfur heterocycle that is widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship .

Molecular Structure Analysis

Isothiazole-5-carbaldehyde has a five-membered ring structure that includes one sulfur and one nitrogen atom . The ring is unsaturated and features an S-N bond . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .

Chemical Reactions Analysis

Isothiazoles have shown a wide range of reactivity. New functionalization strategies have been developed through both cross-coupling and direct C–H activation chemistry . Additionally, transition-metal-free reactions and ring rearrangement reactions have been reported .

Physical And Chemical Properties Analysis

Isothiazole-5-carbaldehyde has a molecular weight of 113.138 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 100.7±23.0 °C at 760 mmHg . The compound’s exact mass is 112.993530, and it has a vapour pressure of 36.3±0.2 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity of Isothiazoles

Isothiazoles represent an important class of five-membered sulfur heterocycles that are widely utilized in medicinal chemistry and organic synthesis . Major advances have taken place in the field of synthesis and functionalization of isothiazoles, making them accessible to a wide range of chemists through unprecedented pathways .

Condensation Methods

New condensation methods have emerged that address the challenges posed by unstable thiohydroxylamine . These methods have significantly improved the synthesis process of isothiazoles.

Design and Synthesis of Biologically Active Substances

Isothiazoles have high biological activity, and their derivatives can be used as effective new drugs and plant protection chemicals . Some representatives of isothiazoles have proven to be synergists of bioactive substances, which opens the way to lower the doses of drugs used, especially in cancer chemotherapy .

Synthesis of Isothiazole-Containing Molecules

Current strategies for the synthesis of isothiazole-containing molecules have been examined, and key directions of studies in this field of heterocyclic chemistry are discussed .

Chlorinated Isothiazoles

Considerable attention is paid to chlorinated isothiazoles and strategies for their use in the synthesis of biologically active substances .

Metal Complexes of Isothiazoles

A comprehensive review of existing literature in the field of metal complexes of isothiazoles is given, including the results and prospects for the practical use of isothiazole–metal complexes as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media .

Safety and Hazards

While specific safety and hazard information for isothiazole-5-carbaldehyde was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Wirkmechanismus

Target of Action

Isothiazole-5-carbaldehyde, a derivative of the isothiazole class of compounds, has been the subject of extensive research due to its potential biological activities Isothiazoles, in general, have been found to interact with a variety of biological targets, including enzymes, receptors, and biochemical pathways .

Mode of Action

Isothiazoles are known for their unique properties of two electronegative heteroatoms in a 1,2-relationship . This property might influence the interaction of Isothiazole-5-carbaldehyde with its targets, leading to various biological effects .

Biochemical Pathways

Isothiazole-5-carbaldehyde may influence several biochemical pathways due to the versatile nature of isothiazoles . These compounds can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . .

Pharmacokinetics

Thiazoles, a closely related class of compounds, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of Isothiazole-5-carbaldehyde.

Result of Action

Isothiazoles have been associated with a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . It is plausible that Isothiazole-5-carbaldehyde may exhibit similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Isothiazole-5-carbaldehyde. For instance, isothiazolinones, a class of compounds closely related to isothiazoles, are known to be strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, the use of Isothiazole-5-carbaldehyde may be influenced by environmental regulations and individual sensitivities.

Eigenschaften

IUPAC Name |

1,2-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NOS/c6-3-4-1-2-5-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFJIXAFZXREJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SN=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200438 | |

| Record name | 5-Isothiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isothiazole-5-carbaldehyde | |

CAS RN |

5242-57-9 | |

| Record name | 5-Isothiazolecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005242579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isothiazolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Isothiazole-5-carbaldehyde in heterocyclic chemistry?

A1: Isothiazole-5-carbaldehyde serves as a valuable starting material for synthesizing various 1,6,6aλ4-triheterapentalenes. [] This aldehyde's reactivity allows for diverse chemical transformations, making it a versatile building block in organic synthesis. For instance, it readily undergoes reactions with hydrazines to form hydrazones, which can be further modified to generate triazapentalene derivatives. []

Q2: Can you provide an example of how Isothiazole-5-carbaldehyde is used to synthesize specific heterocyclic compounds?

A2: Certainly! One example is the synthesis of 6-methyl-1-oxa-6aλ4-thia-2,6-diazapentalene. This compound is produced by first reacting Isothiazole-5-carbaldehyde with hydroxylamine, followed by methylation and subsequent deprotonation. This reaction sequence highlights the utility of Isothiazole-5-carbaldehyde in constructing complex heterocyclic systems with potential biological activities. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)